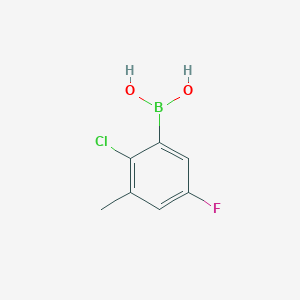![molecular formula C11H13BrFN B6307933 1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine CAS No. 1809158-06-2](/img/structure/B6307933.png)
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine is a chemical compound with the CAS Number: 1809158-06-2 . It has a molecular weight of 258.13 . The IUPAC name for this compound is 1-(3-bromo-2-fluorobenzyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 . This code provides a specific representation of the molecular structure of the compound.It should be stored at a temperature of 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis as an Intermediate
The compound "1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine" is not directly mentioned but related structures have been synthesized and studied for their potential as intermediates in the production of biologically active compounds. For instance, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline. This process involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation. The synthesized compounds have been confirmed through NMR and mass spectra, highlighting their potential as intermediates in the synthesis of various biologically active compounds (Wang et al., 2016).
Anticonvulsant Activity
Another related area of research involves the synthesis and anticonvulsant activity of new N-Mannich bases derived from pyrrolidine diones. These compounds have shown efficacy in the maximal electroshock seizure test (MES) and the subcutaneous pentylenetetrazole seizures test (scPTZ), indicating their potential as anticonvulsant agents. The study emphasizes the role of pyrrolidine derivatives in developing new treatments for epilepsy (Obniska, Rzepka, & Kamiński, 2012).
Antimicrobial and Antimycobacterial Activity
The synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and their evaluation for antimicrobial activity represents another dimension of scientific research. Some of these derivatives have shown promising antibacterial activity against A. baumannii and M. tuberculosis H37Rv strain, suggesting the therapeutic potential of pyrrolidine derivatives in treating infectious diseases (Nural et al., 2018).
Chemical Synthesis and Characterization
Stereoselective Synthesis
Research into the stereoselective synthesis of pyrrolidine derivatives, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, illustrates the importance of pyrrolidine scaffolds in the development of pharmaceuticals. This work describes a highly efficient and stereoselective synthesis process, highlighting the chemical versatility and potential of pyrrolidine-based compounds in drug synthesis (Lall et al., 2012).
Radiolabeling for Imaging
The synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors, demonstrates the applicability of fluorinated pyrrolidine derivatives in the field of diagnostic imaging. This study underscores the relevance of pyrrolidine derivatives in developing novel imaging agents for neurological research (Eskola et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECQWKNZMQTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240128 |
Source


|
| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1809158-06-2 |
Source


|
| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[(3-bromo-2-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

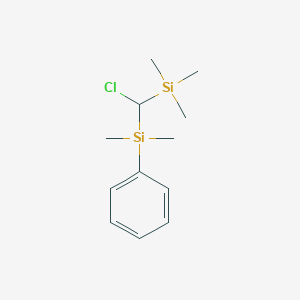

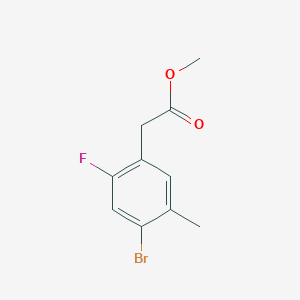



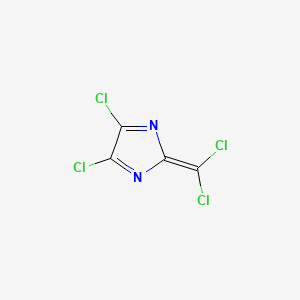

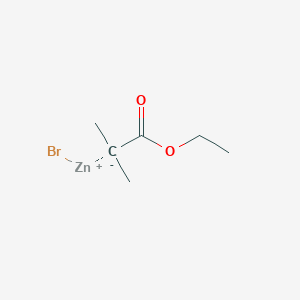
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)

